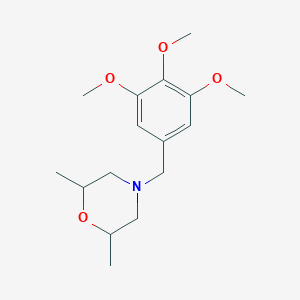
1-cyclopropyl-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and GABA aminotransferase is responsible for breaking down GABA in the brain. CPP-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-cyclopropyl-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide works by inhibiting GABA aminotransferase, the enzyme responsible for breaking down GABA in the brain. This results in an increase in GABA levels in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity. The precise mechanism of action of this compound is still being studied, but it is believed to involve the modulation of GABAergic neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity. In addition, this compound has been shown to reduce anxiety-like behaviors in animal models. The biochemical and physiological effects of this compound are still being studied, but it is believed to have a modulatory effect on GABAergic neurotransmission.
Advantages and Limitations for Lab Experiments
1-cyclopropyl-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity for GABA aminotransferase. In addition, this compound has been optimized for large-scale production, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing.
Future Directions
There are several future directions for the study of 1-cyclopropyl-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on GABAergic neurotransmission. Finally, there is a need for the development of more potent and selective inhibitors of GABA aminotransferase for use in clinical settings.
Synthesis Methods
The synthesis of 1-cyclopropyl-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 5-fluoro-2-methylbenzylamine with cyclopropylcarbonyl chloride to form the corresponding amide. The amide is then reacted with piperidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been optimized for large-scale production, making it readily available for research purposes.
Scientific Research Applications
1-cyclopropyl-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that this compound can increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behaviors. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-cyclopropyl-N-[(5-fluoro-2-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-11-2-4-14(18)8-13(11)9-19-17(22)12-3-7-16(21)20(10-12)15-5-6-15/h2,4,8,12,15H,3,5-7,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAIUFRSZTPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC(=O)C2CCC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B5004309.png)
![N~2~-[4-(sec-butylamino)-6-methoxy-1,3,5-triazin-2-yl]-N~2~-cyano-N~1~-isopropyl-N~1~-phenylglycinamide](/img/structure/B5004310.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5004318.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid](/img/structure/B5004331.png)
![methyl {[4-cyano-1-(1-piperidinyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetate](/img/structure/B5004337.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5004345.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinylthio)acetamide](/img/structure/B5004351.png)
![N-(1-{[bis(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5004354.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5004360.png)

![N-[10a-(4-morpholinyl)-6b,7,8,9,10,10a-hexahydrobenzo[b]naphtho[2,1-d]furan-5-yl]benzenesulfonamide](/img/structure/B5004387.png)
![1-(3,4-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5004394.png)
![N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5004399.png)
